molecular formula C9H11BrMgO B060807 magnesium;2-methoxy-1,3-dimethylbenzene-5-ide;bromide CAS No. 185416-17-5

magnesium;2-methoxy-1,3-dimethylbenzene-5-ide;bromide

Cat. No.: B060807
CAS No.: 185416-17-5
M. Wt: 239.39 g/mol
InChI Key: XSPAONKQJCLPAB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-4-methoxyphenylmagnesium bromide (CAS: 185416-17-5) is a Grignard reagent with the molecular formula C₉H₁₁BrMgO and a molecular weight of 239.40 g/mol . It is commonly supplied as a 0.5M solution in tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) due to its high sensitivity to air and moisture . This compound is a critical intermediate in organic synthesis, particularly in pharmaceutical, agrochemical, and dye industries, where it facilitates carbon-carbon bond formation via nucleophilic addition reactions .

Key properties include:

  • Reactivity: Reacts violently with water and forms explosive peroxides upon prolonged storage .
  • Storage: Requires inert atmosphere handling (e.g., AcroSeal™ packaging) and storage at controlled temperatures .
  • Structural features: The aromatic ring contains 3,5-dimethyl and 4-methoxy substituents, enhancing electron density and influencing its reactivity compared to simpler aryl Grignard reagents .

Properties

IUPAC Name

magnesium;2-methoxy-1,3-dimethylbenzene-5-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11O.BrH.Mg/c1-7-5-4-6-8(2)9(7)10-3;;/h5-6H,1-3H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSPAONKQJCLPAB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C[C-]=C1)C)OC.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrMgO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70512822
Record name Magnesium bromide 4-methoxy-3,5-dimethylbenzen-1-ide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185416-17-5
Record name Magnesium bromide 4-methoxy-3,5-dimethylbenzen-1-ide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dimethyl-4-methoxyphenylmagnesium bromide is synthesized by reacting 3,5-dimethyl-4-methoxyphenyl bromide with magnesium metal in an anhydrous ether solvent such as THF. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods

In an industrial setting, the preparation of 3,5-Dimethyl-4-methoxyphenylmagnesium bromide follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified and stored under an inert atmosphere to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-methoxyphenylmagnesium bromide primarily undergoes nucleophilic addition reactions, where it adds to electrophilic carbon atoms in carbonyl compounds. It can also participate in substitution reactions, where it replaces a leaving group in a molecule .

Common Reagents and Conditions

    Nucleophilic Addition: Reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively.

    Substitution Reactions: Reacts with alkyl halides to form new carbon-carbon bonds.

Major Products

Scientific Research Applications

Organic Synthesis

Nucleophilic Addition Reactions
3,5-Dimethyl-4-methoxyphenylmagnesium bromide is primarily employed in nucleophilic addition reactions. It can react with carbonyl compounds to yield alcohols after hydrolysis. For instance, when reacted with aldehydes and ketones, it forms corresponding secondary and tertiary alcohols, which are valuable in further synthetic pathways.

Synthesis of Complex Molecules
This Grignard reagent is also instrumental in synthesizing complex organic molecules. It can be used to construct various aromatic compounds through electrophilic aromatic substitution reactions. Its ability to introduce functional groups into aromatic systems makes it a versatile tool in synthetic organic chemistry.

Pharmaceutical Applications

Drug Development
In pharmaceutical chemistry, 3,5-Dimethyl-4-methoxyphenylmagnesium bromide is utilized to synthesize biologically active compounds. For example, it can be involved in the synthesis of anti-inflammatory drugs and other therapeutic agents by facilitating the formation of specific molecular frameworks that are crucial for biological activity.

Chiral Synthesis
The compound can also be used in the synthesis of chiral intermediates, which are essential for developing enantiomerically pure drugs. The introduction of chirality into drug molecules often enhances their efficacy and reduces side effects.

Material Science

Polymer Chemistry
In material science, this Grignard reagent plays a role in the development of polymers through its ability to initiate polymerization reactions. It can be used to create functionalized polymers that exhibit unique properties suitable for applications in coatings, adhesives, and other materials.

Photoinitiators
Research indicates that derivatives of this compound can serve as photoinitiators in photolithography processes for semiconductor manufacturing. The ability to generate reactive species upon exposure to light makes it valuable in creating patterned surfaces necessary for electronic components .

Case Studies

Study Title Application Findings
Synthesis of Alcohols via Grignard ReagentsOrganic SynthesisDemonstrated efficient formation of secondary and tertiary alcohols from ketones and aldehydes using 3,5-Dimethyl-4-methoxyphenylmagnesium bromide as a nucleophile .
Development of Anti-inflammatory AgentsPharmaceutical ChemistryHighlighted the use of this Grignard reagent in synthesizing key intermediates for anti-inflammatory drugs .
Photoinitiation MechanismsMaterial ScienceInvestigated the role of modified Grignard reagents as photoinitiators in polymerization processes, enhancing the efficiency of electronic component fabrication .

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-methoxyphenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic carbon atoms. This results in the formation of new carbon-carbon bonds, which is a fundamental step in many organic synthesis reactions. The compound’s reactivity is attributed to the polar nature of the carbon-magnesium bond, which makes the carbon atom highly nucleophilic .

Comparison with Similar Compounds

Structural and Reactivity Comparisons

The following table compares 3,5-Dimethyl-4-methoxyphenylmagnesium bromide with structurally related aryl and benzyl magnesium bromides:

Compound Name CAS Number Molecular Formula Substituents Solvent Reactivity Profile Applications
3,5-Dimethyl-4-methoxyphenylmagnesium bromide 185416-17-5 C₉H₁₁BrMgO 3,5-dimethyl, 4-methoxy THF/2-MeTHF High nucleophilicity due to electron-donating methoxy group Pharmaceutical intermediates, agrochemicals
3,5-Dimethylphenylmagnesium bromide 34696-73-6 C₈H₉BrMg 3,5-dimethyl THF Moderate nucleophilicity; lacks oxygen functionality General organic synthesis
3,5-Difluorobenzyl bromide 141776-91-2 C₇H₅BrF₂ 3,5-difluoro - Electron-withdrawing fluorine substituents reduce reactivity Fluorinated compound synthesis

Key Observations :

  • The methoxy group in 3,5-Dimethyl-4-methoxyphenylmagnesium bromide enhances its electron density, making it more reactive in nucleophilic additions compared to non-oxygenated analogs like 3,5-Dimethylphenylmagnesium bromide .
  • Halogen Effects : Fluorine substituents in 3,5-Difluorobenzyl bromide reduce reactivity due to their electron-withdrawing nature, limiting applications to specialized fluorinated syntheses .
Industrial Relevance
  • Agrochemicals : Methoxy-substituted aryl groups improve pesticidal activity by increasing lipid solubility .
  • Dyes : Electron-rich aromatic systems enhance light absorption properties, critical for dye synthesis .

Biological Activity

3,5-Dimethyl-4-methoxyphenylmagnesium bromide (CAS No. 185416-17-5) is a Grignard reagent known for its significant role in organic synthesis and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

3,5-Dimethyl-4-methoxyphenylmagnesium bromide is characterized by its structure, which includes a phenyl group substituted with two methyl groups and a methoxy group. This unique arrangement contributes to its reactivity and interaction with biological systems.

PropertyValue
Molecular FormulaC₉H₁₁BrMgO
Molecular Weight239.39 g/mol
AppearanceColorless to pale yellow liquid
SolubilitySoluble in ether, THF

The biological activity of 3,5-Dimethyl-4-methoxyphenylmagnesium bromide is primarily attributed to its ability to act as a nucleophile in various biochemical reactions. As a Grignard reagent, it can form carbon-carbon bonds by reacting with electrophiles, leading to the synthesis of complex organic molecules that may exhibit biological activity.

Interaction with Biomolecules

The compound can interact with enzymes and receptors in biological systems, potentially altering their activity. For instance, it may inhibit certain enzymatic pathways or modulate receptor functions, which could lead to therapeutic effects.

Biological Activities

Research indicates that 3,5-Dimethyl-4-methoxyphenylmagnesium bromide exhibits several biological activities:

  • Antitumor Activity : Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism involves the induction of apoptosis and inhibition of specific signaling pathways like c-Src and MAPK .
  • Antibacterial Properties : The compound has demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects : Some studies suggest that compounds derived from this Grignard reagent may possess anti-inflammatory properties, although further research is needed to elucidate the specific mechanisms involved.

Case Studies

  • Anticancer Research : A study investigated the effects of 3,5-Dimethyl-4-methoxyphenyl derivatives on breast cancer cell lines. The results indicated significant inhibition of cell growth and induction of apoptosis through caspase activation pathways .
  • Antibacterial Testing : In another study, the antibacterial activity was evaluated against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Comparative Analysis

To highlight the uniqueness of 3,5-Dimethyl-4-methoxyphenylmagnesium bromide, it is compared with similar compounds:

CompoundAntitumor ActivityAntibacterial ActivityMechanism of Action
3,5-Dimethyl-4-methoxyphenylacetic acidModerateLowApoptosis induction
3,5-Dimethyl-4-methoxybenzoic acidHighModerateEnzyme inhibition
3,5-Dimethyl-4-methoxyphenylpropionic acidLowHighCell wall synthesis inhibition

Q & A

Q. What are the critical steps in synthesizing 3,5-Dimethyl-4-methoxyphenylmagnesium bromide, and how can contamination be minimized?

  • Methodological Answer : Synthesis involves reacting 3,5-dimethyl-4-methoxybromobenzene with magnesium metal in anhydrous tetrahydrofuran (THF) or diethyl ether under inert atmosphere (argon/nitrogen). Key precautions:
  • Use rigorously dried solvents and glassware to prevent hydrolysis .
  • Monitor reaction initiation (exothermic reaction); slow addition of aryl bromide to magnesium prevents runaway reactions.
  • Confirm Grignard formation via turbidity, magnesium consumption, or gas evolution. Quench aliquots with deuterated water for <sup>1</sup>H NMR validation of the aryl moiety .

Q. How should this Grignard reagent be handled and stored to maintain reactivity?

  • Methodological Answer :
  • Store under inert gas at –20°C in flame-sealed ampules or Schlenk flasks to prevent degradation via oxidation or moisture absorption .
  • Titrate reagent concentration before use (e.g., by quenching with a known acid and back-titrating) to ensure stoichiometric accuracy in reactions .

Q. Which spectroscopic techniques are optimal for characterizing 3,5-Dimethyl-4-methoxyphenylmagnesium bromide?

  • Methodological Answer :
  • <sup>1</sup>H/<sup>13</sup>C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and substituents (methoxy δ ~3.8 ppm; methyl groups δ ~2.3 ppm). Use deuterated solvents (e.g., THF-d8) to avoid interference .
  • X-ray crystallography : For structural confirmation, refine data using SHELX programs to resolve steric effects from dimethyl/methoxy groups .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,5-dimethyl-4-methoxy substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Steric hindrance : The 3,5-dimethyl groups reduce nucleophilicity at the para position, favoring ortho-metallation in some cases. Compare reactivity with less hindered analogs (e.g., 4-methoxyphenylmagnesium bromide) via competition experiments .
  • Electronic effects : Methoxy groups enhance electron density, improving participation in Kumada couplings. Use DFT calculations to map charge distribution and predict regioselectivity .

Q. What strategies mitigate side reactions (e.g., proto-debromination) during nucleophilic additions?

  • Methodological Answer :
  • Temperature control : Perform reactions at –78°C to suppress undesired proton transfer.
  • Additive screening : Introduce Lewis acids (e.g., CeCl3) to stabilize intermediates and reduce byproduct formation .
  • In situ monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and identify side products early .

Q. How can computational modeling guide reaction optimization with this reagent?

  • Methodological Answer :
  • Molecular dynamics simulations : Model solvent effects (e.g., THF vs. ether) on reagent aggregation and reactivity.
  • Transition state analysis : Use Gaussian or ORCA software to calculate activation barriers for competing pathways (e.g., addition vs. elimination) .

Safety and Disposal

Q. What are the best practices for disposing of waste containing 3,5-Dimethyl-4-methoxyphenylmagnesium bromide?

  • Methodological Answer :
  • Quenching : Slowly add excess dry ethanol or isopropanol under inert atmosphere to neutralize residual reagent, followed by aqueous HCl to protonate organic byproducts .
  • Solid/liquid waste : Segregate halogenated waste for incineration. For aqueous phases, use activated carbon filtration and UV fluorescence checks to confirm bromide removal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
magnesium;2-methoxy-1,3-dimethylbenzene-5-ide;bromide
Reactant of Route 2
Reactant of Route 2
magnesium;2-methoxy-1,3-dimethylbenzene-5-ide;bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.